7-Chloro-2-(3-chlorophenyl)-5,6-dimethylpyrazolo[1,5-a]pyrimidine
Overview
Description
7-Chloro-2-(3-chlorophenyl)-5,6-dimethylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.
Mechanism of Action
Target of Action
Similar pyrazolo-pyrimidine compounds have been reported to exhibit neuroprotective and anti-inflammatory properties . They have also been associated with CDK2 inhibition, which is a crucial target for cancer treatment .
Mode of Action
Related pyrazolo-pyrimidine compounds have shown promising neuroprotective and anti-inflammatory properties . They inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . They also reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . A molecular docking study showed that these compounds have favorable interaction with active residues of ATF4 and NF-kB proteins .
Biochemical Pathways
Related compounds have been observed to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway . They also interact with CDK2/cyclin A2, which plays a significant role in cell cycle regulation .
Result of Action
Related compounds have shown to exert significant alterations in cell cycle progression and induce apoptosis within cells . They also exhibit promising neuroprotective and anti-inflammatory properties .
Biochemical Analysis
Biochemical Properties
7-Chloro-2-(3-chloro-phenyl)-5,6-dimethyl-pyrazolo[1,5-a]pyrimidine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with cyclin-dependent kinase 2 (CDK2), where the compound acts as an inhibitor . This inhibition affects the cell cycle progression and can lead to apoptosis in cancer cells. Additionally, the compound has shown interactions with protein kinases, which are essential for controlling cell growth, differentiation, and metabolism .
Cellular Effects
The effects of 7-Chloro-2-(3-chloro-phenyl)-5,6-dimethyl-pyrazolo[1,5-a]pyrimidine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to induce apoptosis in cancer cell lines such as MCF-7 and HCT-116 by altering cell cycle progression and promoting the expression of pro-apoptotic proteins . Furthermore, it affects cellular metabolism by inhibiting key enzymes involved in metabolic pathways, thereby disrupting the energy balance within the cells.
Molecular Mechanism
At the molecular level, 7-Chloro-2-(3-chloro-phenyl)-5,6-dimethyl-pyrazolo[1,5-a]pyrimidine exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as CDK2, leading to their inhibition . This binding interaction prevents the phosphorylation of target proteins, thereby halting cell cycle progression. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth, apoptosis, and metabolism .
Temporal Effects in Laboratory Settings
The temporal effects of 7-Chloro-2-(3-chloro-phenyl)-5,6-dimethyl-pyrazolo[1,5-a]pyrimidine in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various experimental conditions, maintaining its activity over extended periods . Degradation products may form over time, which could influence its efficacy and safety. Long-term studies have indicated that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
In animal models, the effects of 7-Chloro-2-(3-chloro-phenyl)-5,6-dimethyl-pyrazolo[1,5-a]pyrimidine vary with different dosages. At lower doses, the compound has shown therapeutic effects, such as reducing tumor growth and improving survival rates in cancer models . At higher doses, toxic or adverse effects may occur, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.
Metabolic Pathways
7-Chloro-2-(3-chloro-phenyl)-5,6-dimethyl-pyrazolo[1,5-a]pyrimidine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination from the body . The compound can also affect metabolic flux by inhibiting key enzymes in glycolysis and the tricarboxylic acid cycle, leading to altered metabolite levels and disrupted energy production within cells .
Transport and Distribution
The transport and distribution of 7-Chloro-2-(3-chloro-phenyl)-5,6-dimethyl-pyrazolo[1,5-a]pyrimidine within cells and tissues are mediated by various transporters and binding proteins. The compound has been shown to interact with ATP-binding cassette (ABC) transporters, which facilitate its efflux from cells . Additionally, it can bind to plasma proteins, influencing its distribution and bioavailability in different tissues . These interactions play a crucial role in determining the pharmacokinetics and pharmacodynamics of the compound.
Subcellular Localization
The subcellular localization of 7-Chloro-2-(3-chloro-phenyl)-5,6-dimethyl-pyrazolo[1,5-a]pyrimidine is essential for its activity and function. The compound has been observed to localize in the cytoplasm and nucleus, where it interacts with various biomolecules . Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, enhancing its efficacy in modulating cellular processes . This localization is critical for its role in inhibiting enzymes and regulating gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-(3-chlorophenyl)-5,6-dimethylpyrazolo[1,5-a]pyrimidine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chloroaniline with 3,5-dimethylpyrazole in the presence of a chlorinating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, followed by purification through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2-(3-chlorophenyl)-5,6-dimethylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions include substituted derivatives, oxides, and reduced amines, which can be further utilized in various chemical syntheses .
Scientific Research Applications
7-Chloro-2-(3-chlorophenyl)-5,6-dimethylpyrazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is explored for its neuroprotective and anti-inflammatory properties, making it a potential candidate for treating neurodegenerative diseases.
Biological Studies: The compound is used in studies involving cell viability assays, molecular docking, and enzyme inhibition.
Industrial Applications: It serves as an intermediate in the synthesis of more complex pharmaceutical agents.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and anticancer properties.
Triazolo[1,5-c]pyrimidine: Exhibits similar neuroprotective and anti-inflammatory activities.
Uniqueness
7-Chloro-2-(3-chlorophenyl)-5,6-dimethylpyrazolo[1,5-a]pyrimidine stands out due to its dual activity in neuroprotection and anti-inflammation, making it a versatile compound in medicinal research .
Properties
IUPAC Name |
7-chloro-2-(3-chlorophenyl)-5,6-dimethylpyrazolo[1,5-a]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N3/c1-8-9(2)17-13-7-12(18-19(13)14(8)16)10-4-3-5-11(15)6-10/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGIZSUGHDHQEFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=CC(=N2)C3=CC(=CC=C3)Cl)N=C1C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001169447 | |
Record name | 7-Chloro-2-(3-chlorophenyl)-5,6-dimethylpyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001169447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
889939-43-9 | |
Record name | 7-Chloro-2-(3-chlorophenyl)-5,6-dimethylpyrazolo[1,5-a]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=889939-43-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Chloro-2-(3-chlorophenyl)-5,6-dimethylpyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001169447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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